molecular formula C20H19NO4 B13677139 1'-Cbz-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

1'-Cbz-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B13677139
M. Wt: 337.4 g/mol
InChI Key: LWXMODUVFYFHME-UHFFFAOYSA-N
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Description

1’-Cbz-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Cbz-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves a multi-step process. One common method includes the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method yields various derivatives of spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H) tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1′-isobenzofuran]-3,3′(1H)-diones in good to high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

1’-Cbz-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ninhydrin, reducing agents, and various catalysts to facilitate the reactions. The conditions typically involve mild temperatures and the use of solvents like acetic acid .

Major Products

The major products formed from these reactions include various spirocyclic derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1’-Cbz-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-Cbz-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with sigma receptors, particularly the sigma-2 receptor. This interaction can modulate various cellular pathways, making it a valuable tool for studying receptor functions and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H) tetraones
  • Spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1′-isobenzofuran]-3,3′(1H)-diones

Uniqueness

1’-Cbz-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe for sigma receptors sets it apart from other similar compounds .

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

benzyl 3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C20H19NO4/c22-18-16-8-4-5-9-17(16)20(25-18)10-12-21(13-11-20)19(23)24-14-15-6-2-1-3-7-15/h1-9H,10-14H2

InChI Key

LWXMODUVFYFHME-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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